molecular formula C20H19N3O4S2 B5527764 N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}-N-(4-phenoxyphenyl)methanesulfonamide

N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}-N-(4-phenoxyphenyl)methanesulfonamide

Cat. No. B5527764
M. Wt: 429.5 g/mol
InChI Key: BWNZHJHJQMPLKE-KGENOOAVSA-N
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Description

Synthesis Analysis

The synthesis of related sulfonamide compounds often involves multi-step reactions including advanced techniques such as Sonogashira cross-coupling and the use of palladium catalysts. For example, N-(2-phenoxy-4-(3-phenoxyprop-1-ynyl)phenyl)methane sulfonamide was synthesized using Sonogashira cross-coupling, highlighting the versatility of sulfonamide chemistry in creating complex molecular structures (Durgadas, Mukkanti, & Pal, 2012).

Molecular Structure Analysis

The molecular and supramolecular structures of sulfonamide derivatives reveal significant insights into their chemical behavior. For instance, N-[2-(Pyridin-2-yl)ethyl]-derivatives of methane-, benzene- and toluenesulfonamide exhibit varied torsion angles and hydrogen bonding patterns, affecting their molecular conformations and interactions (Jacobs, Chan, & O'Connor, 2013).

Chemical Reactions and Properties

Sulfonamide compounds participate in diverse chemical reactions, including coupling reactions and substitutions, which are pivotal in the synthesis of heterocyclic compounds and other complex organic molecules. For example, the reaction of N-(2-bromophenyl)-and N-(2-iodophenyl)methanesulfonamide with terminal acetylenes showcases the ability of sulfonamides to undergo reactions leading to indoles with functional groups in one step (Sakamoto et al., 1988).

Physical Properties Analysis

The physical properties of sulfonamide compounds, such as solubility, melting points, and crystal structure, can be markedly influenced by their molecular conformation and substituents. Studies on complexes, for example, provide insights into the structural versatility and interaction patterns of sulfonamide-based compounds, informing on their physicochemical characteristics (Binkowska et al., 2001).

Chemical Properties Analysis

The chemical properties of sulfonamides, such as reactivity, stability, and interaction with various reagents, are crucial for their application in organic synthesis and medicinal chemistry. For example, the stereoselective microbial reduction of sulfonamide compounds illustrates their potential in producing chiral intermediates for the synthesis of more complex molecules (Patel et al., 1993).

properties

IUPAC Name

2-(N-methylsulfonyl-4-phenoxyanilino)-N-[(E)-thiophen-2-ylmethylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4S2/c1-29(25,26)23(15-20(24)22-21-14-19-8-5-13-28-19)16-9-11-18(12-10-16)27-17-6-3-2-4-7-17/h2-14H,15H2,1H3,(H,22,24)/b21-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWNZHJHJQMPLKE-KGENOOAVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)NN=CC1=CC=CS1)C2=CC=C(C=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)N(CC(=O)N/N=C/C1=CC=CS1)C2=CC=C(C=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Phenoxyphenyl)-N-({N'-[(E)-(thiophen-2-YL)methylidene]hydrazinecarbonyl}methyl)methanesulfonamide

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